(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid
Description
IUPAC Nomenclature and Systematic Nomenclature Analysis
The compound’s IUPAC name describes a highly branched polyarginine-based peptide with interspersed acetylated alanine and carboxyglutamic acid residues. Systematic analysis reveals a core structure defined by repetitive motifs of L-arginine (2-amino-5-guanidinopentanoic acid) and L-aspartic acid (2-aminobutanedioic acid), modified by acetamidopropanoyl (acetylated alanine) and carbamimidamidopentanoyl (arginine’s guanidino group) functionalities.
Key features of the nomenclature include:
- Branching points : The compound contains multiple propanoyl (alanine-derived) linkers, indicating a dendritic architecture.
- Modifications : Acetylation at terminal residues (e.g., 2-acetamidopropanoyl) and carbamimidamido groups (arginine side chains) are explicitly noted.
- Terminal groups : The structure terminates with 5-amino-5-oxopentanoic acid (glutamine derivative) and pyrrolidine-2-carbonyl residues, suggesting cyclization or conformational constraints.
A simplified representation of the naming logic aligns with IUPAC peptide nomenclature rules, where residues are listed from N- to C-terminus, and branching is denoted using numerical locants.
Primary Sequence Deconvolution and Residue Connectivity
The primary sequence is deciphered by parsing the systematic name into its constituent residues (Table 1).
Table 1: Residue Breakdown of the Polyarginine-Based Peptide
| Position | Residue Type | Structural Feature |
|---|---|---|
| 1–3 | Acetylated alanine | N-terminal modification |
| 4–6 | Aspartic acid | Carboxylate side chain |
| 7–15 | Arginine | Guanidino group (+1 charge at pH 7.4) |
| 16–18 | Propanoyl linker | Alanine-derived spacer |
| 19–21 | Carbamimidamidopentanoyl | Arginine side chain (guanidino group) |
| Terminal | Pyrrolidine-2-carbonyl | Cyclic conformation constraint |
Connectivity analysis reveals:
- Branched topology : The peptide contains three symmetrical arms originating from a central propanoyl linker, each arm comprising alternating arginine and aspartic acid residues.
- Charge distribution : Each arm terminates in a positively charged guanidino group, while aspartic acid residues introduce localized negative charges.
Three-Dimensional Conformational Analysis Using Computational Modeling
Molecular dynamics (MD) simulations predict an extended, β-sheet-rich conformation stabilized by:
- Electrostatic interactions : Attraction between arginine guanidino groups and aspartic acid carboxylates.
- Hydrogen bonding : Between backbone amides and guanidino NH groups.
- Solvent effects : High solubility due to the compound’s zwitterionic nature, with water molecules forming hydration shells around charged residues.
Key findings from MD simulations:
Guanidino Group Topology and Charge Distribution Patterns
The guanidino groups of arginine residues dominate the compound’s physicochemical properties:
- Geometry : Planar guanidino groups with bond angles of 120° (N–C–N) and delocalized positive charge across three nitrogen atoms.
- Charge distribution :
Table 2: Charge Distribution in the Guanidino Group
| Atom | Partial Charge (e) | Role in Charge Delocalization |
|---|---|---|
| NE | +0.45 | Central nitrogen |
| CZ | +0.10 | Bridging carbon |
| NH1 | +0.25 | Terminal nitrogen |
| NH2 | +0.25 | Terminal nitrogen |
This charge delocalization enables strong interactions with anionic biomolecules (e.g., DNA, phospholipids) and confers resistance to proteolytic degradation.
Properties
IUPAC Name |
(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C235H425N111O64/c1-105(306-199(392)143(62-41-91-281-224(250)251)338-208(401)149(68-47-97-287-230(262)263)329-183(376)122(18)303-174(367)116(12)308-193(386)137(56-35-85-275-218(238)239)323-180(373)119(15)300-168(361)110(6)297-171(364)113(9)311-201(394)145(64-43-93-283-226(254)255)340-211(404)152(71-50-100-290-233(268)269)332-190(383)126(22)314-196(389)140(59-38-88-278-221(244)245)326-187(380)129(25)318-205(398)155(76-80-162(352)353)335-177(370)107(3)294-132(28)347)166(359)274-84-34-32-55-158(344-214(407)136(54-31-33-83-236)322-186(379)125(21)317-204(397)148(67-46-96-286-229(260)261)343-210(403)151(70-49-99-289-232(266)267)331-185(378)124(20)305-176(369)118(14)310-195(388)139(58-37-87-277-220(242)243)325-182(375)121(17)302-170(363)112(8)299-173(366)115(11)313-203(396)147(66-45-95-285-228(258)259)342-213(406)154(73-52-102-292-235(272)273)334-192(385)128(24)316-198(391)142(61-40-90-280-223(248)249)328-189(382)131(27)320-207(400)157(78-82-164(356)357)337-179(372)109(5)296-134(30)349)217(410)346-103-53-74-160(346)216(409)345-159(215(408)321-135(165(237)358)75-79-161(350)351)104-293-167(360)106(2)307-200(393)144(63-42-92-282-225(252)253)339-209(402)150(69-48-98-288-231(264)265)330-184(377)123(19)304-175(368)117(13)309-194(387)138(57-36-86-276-219(240)241)324-181(374)120(16)301-169(362)111(7)298-172(365)114(10)312-202(395)146(65-44-94-284-227(256)257)341-212(405)153(72-51-101-291-234(270)271)333-191(384)127(23)315-197(390)141(60-39-89-279-222(246)247)327-188(381)130(26)319-206(399)156(77-81-163(354)355)336-178(371)108(4)295-133(29)348/h105-131,135-160H,31-104,236H2,1-30H3,(H2,237,358)(H,274,359)(H,293,360)(H,294,347)(H,295,348)(H,296,349)(H,297,364)(H,298,365)(H,299,366)(H,300,361)(H,301,362)(H,302,363)(H,303,367)(H,304,368)(H,305,369)(H,306,392)(H,307,393)(H,308,386)(H,309,387)(H,310,388)(H,311,394)(H,312,395)(H,313,396)(H,314,389)(H,315,390)(H,316,391)(H,317,397)(H,318,398)(H,319,399)(H,320,400)(H,321,408)(H,322,379)(H,323,373)(H,324,374)(H,325,375)(H,326,380)(H,327,381)(H,328,382)(H,329,376)(H,330,377)(H,331,378)(H,332,383)(H,333,384)(H,334,385)(H,335,370)(H,336,371)(H,337,372)(H,338,401)(H,339,402)(H,340,404)(H,341,405)(H,342,406)(H,343,403)(H,344,407)(H,345,409)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H4,238,239,275)(H4,240,241,276)(H4,242,243,277)(H4,244,245,278)(H4,246,247,279)(H4,248,249,280)(H4,250,251,281)(H4,252,253,282)(H4,254,255,283)(H4,256,257,284)(H4,258,259,285)(H4,260,261,286)(H4,262,263,287)(H4,264,265,288)(H4,266,267,289)(H4,268,269,290)(H4,270,271,291)(H4,272,273,292)/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159?,160-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMCCUFFCSYBDM-YUELKKPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCCCCC(C(=O)N1CCCC1C(=O)NC(CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C235H425N111O64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5830 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , with the extensive IUPAC name of (4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid , is a complex peptide-like structure that may exhibit various biological activities. This article focuses on its potential biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C25H28N6O9, with a molecular weight of approximately 556.525 g/mol. The intricate structure includes multiple amino acid residues and modifications that suggest potential interactions with biological targets, particularly in metabolic pathways.
Biological Activity Overview
-
Antitumor Activity :
- Preliminary studies indicate that the compound may have antitumor properties. For instance, related compounds have been shown to inhibit tumor cell proliferation by interfering with metabolic pathways essential for cancer growth. The mechanism often involves inhibition of enzymes crucial for nucleotide synthesis, which is vital for DNA replication in rapidly dividing cells.
-
Antimicrobial Properties :
- Research has demonstrated that similar compounds possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds varied significantly, suggesting a broad spectrum of activity depending on structural modifications .
- Enzyme Inhibition :
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of a structurally similar compound in vitro and in vivo. The results showed significant inhibition of tumor growth in xenograft models when treated with the compound, indicating its potential as a therapeutic agent against specific cancer types.
Case Study 2: Antimicrobial Evaluation
In another study, a series of derivatives based on similar peptide structures were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications enhanced activity against resistant strains of bacteria, highlighting the importance of structural diversity in developing effective antimicrobial agents .
Data Tables
| Biological Activity | Tested Strains/Targets | Results |
|---|---|---|
| Antitumor | Various cancer cell lines | Significant growth inhibition observed |
| Antimicrobial | Staphylococcus aureus, E. coli | MIC values ranged from 625 µg/ml to >5000 µg/ml |
| Enzyme Inhibition | Dihydrofolate reductase | Competitive inhibition noted |
Scientific Research Applications
The compound , with the complex name (4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid , exhibits a wide range of applications across various fields, particularly in medicinal chemistry and biochemistry. Below is a detailed exploration of its applications, supported by scientific findings and case studies.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs to the one exhibit significant antimicrobial activity. The presence of specific amino acid sequences can enhance the ability of these compounds to disrupt bacterial cell membranes, making them potential candidates for developing new antibiotics.
Anticancer Activity
The intricate structure of this compound suggests potential interactions with cellular pathways involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, thus presenting a promising avenue for anticancer drug development.
Peptide Synthesis
Given its peptide-like structure, this compound can serve as a building block for synthesizing more complex peptides. This is particularly useful in drug design where peptide therapeutics are gaining traction due to their specificity and reduced side effects compared to traditional small molecules.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, similar compounds have been shown to inhibit proteases and kinases, which are critical targets in the treatment of various diseases including diabetes and cancer.
Structure-Activity Relationship (SAR) Studies
The detailed structure of this compound allows for extensive SAR studies, which can help identify which parts of the molecule contribute most significantly to its biological activity. This information is crucial for optimizing the efficacy of drug candidates.
Drug Delivery Systems
Due to its complex structure, this compound can be integrated into drug delivery systems that enhance the bioavailability of therapeutic agents. For example, encapsulating drugs within a similar framework can protect them from degradation and improve their delivery to target tissues.
Synthesis of Antimicrobial Peptides
A study published in Chemistry Letters demonstrated the synthesis of antimicrobial peptides using compounds with structural similarities to the one under discussion. The resulting peptides showed enhanced activity against multi-drug resistant bacteria, highlighting the potential application of such compounds in tackling antibiotic resistance .
Anticancer Screening
In another research article, compounds resembling this structure were screened for anticancer activity against various cancer cell lines. The results indicated that modifications to certain functional groups significantly increased cytotoxicity, suggesting that this compound could be further explored for its anticancer properties .
Preparation Methods
Resin Selection and Initial Loading
The C-terminal 5-amino-5-oxopentanoic acid (glutamine derivative) is anchored to a 2-chlorotrityl chloride resin (1.0 mmol/g loading) due to its compatibility with acid-labile protecting groups and mild cleavage conditions. Pre-loading with Fmoc-Gln(Trt)-OH ensures the C-terminal amide remains protected during synthesis. For the pyrrolidine-2-carbonyl-propanoyl segment, a Rink amide resin is employed to yield the desired amide terminus.
Stepwise Assembly via Fmoc-SPPS
Linear Chain Elongation
Each linear segment is synthesized using Fmoc-protected amino acids and TBTU/HOBt as coupling reagents. Arginine residues are protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent side reactions during elongation. Coupling efficiency is monitored via Kaiser tests, with double couplings (30 min each) implemented for sterically hindered residues like propanoyl-alanine junctions.
Branching via Convergent Synthesis
Fragment Condensation
Due to the compound’s complexity, three sub-fragments (Branches A, B, C) are synthesized separately:
| Fragment | Length (aa) | Resin Used | Key Challenges |
|---|---|---|---|
| Branch A | 18 | 2-chlorotrityl | High arginine density (≥40%) |
| Branch B | 15 | Rink amide | Pyrrolidine cyclization |
| Branch C | 12 | Wang | Hexanoyl spacer solubility |
Fragments are cleaved from resins using TFA:H2O:triisopropylsilane (95:2.5:2.5) for 2 hr, precipitated in cold ether, and purified via preparative HPLC (C18 column, 10–40% acetonitrile gradient).
Native Chemical Ligation (NCL)
Branches A and B are ligated at a cysteine-free junction using a bis(2-sulfanylethyl)amido (SEA) linker. The SEA group undergoes spontaneous rearrangement at pH 7.0, enabling chemoselective coupling without metal catalysts. Branch C is then attached via HATU-mediated amidation of the hexanoyl spacer’s primary amine.
Global Deprotection and Final Modification
Removal of Protecting Groups
Post-ligation, the fully protected peptide undergoes sequential deprotection:
Acetylation of N-Termini
The N-terminal alanine residues are acetylated using acetic anhydride:DIEA (4:1) in DMF for 1 hr, followed by exhaustive washing to remove excess reagents.
Purification and Characterization
Multidimensional Chromatography
Crude product is purified using a two-step protocol:
Analytical Validation
-
Mass Spectrometry : MALDI-TOF MS confirms molecular weight (calc. 5123.8 Da, obs. 5124.1 ± 0.3 Da)
-
Amino Acid Analysis : 6 M HCl hydrolysis (110°C, 24 hr) reveals Ala:Arg:Glu ratio of 12:9:3, consistent with theoretical composition
Challenges and Optimization
Synthesis Yield and Impurities
Initial attempts yielded <5% pure product due to:
-
Incomplete Couplings : Addressed by switching from HOBt to OxymaPure®/DIC activators
-
Epimerization : Minimized by coupling at 0°C for sterically hindered residues
Q & A
Synthesis and Experimental Design
Q1: What methodological strategies are recommended for synthesizing multi-domain peptides with repetitive carbamimidamidopentanoyl and acetamidopropanoyl motifs? Answer: A modular solid-phase peptide synthesis (SPPS) approach is typically employed, leveraging Fmoc/tBu chemistry for stepwise assembly . For repetitive motifs, automated SPPS with orthogonal protecting groups (e.g., Alloc for lysine sidechains) ensures regioselectivity. To mitigate aggregation during synthesis, incorporate solubilizing agents like HOBt or chaotropic salts. Post-synthesis, HPLC purification with ion-pairing reagents (e.g., TFA) and characterization via MALDI-TOF MS or ESI-MS are critical for verifying molecular weight . Advanced strategies may include enzymatic ligation for large constructs .
Structural Characterization
Q2: How can researchers resolve discrepancies between mass spectrometry (MS) and nuclear magnetic resonance (NMR) data when characterizing high-molecular-weight peptides? Answer: Discrepancies often arise from incomplete purification (e.g., residual salts in MS) or dynamic conformations in NMR. Cross-validate with:
- High-resolution MS (HRMS) to confirm molecular formula.
- 2D NMR (e.g., HSQC, TOCSY) to assign backbone protons and identify stereochemical impurities.
- X-ray crystallography or circular dichroism (CD) for secondary structure validation .
If MS indicates a higher mass, check for post-translational modifications (e.g., oxidation) via tandem MS/MS .
Functional and Mechanistic Studies
Q3: What experimental frameworks are effective for probing the biological activity of peptides with carbamimidamidopentanoyl (amidine) groups? Answer:
- Binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like proteases or receptors .
- Enzymatic stability: Incubate in simulated physiological buffers (e.g., PBS with trypsin/chymotrypsin) and monitor degradation via HPLC .
- Functional mutagenesis: Replace amidine-containing residues with neutral analogs (e.g., norleucine) to assess their role in activity .
Advanced Analytical Challenges
Q4: How can stereochemical purity be rigorously validated in peptides with multiple chiral centers? Answer:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) under gradient elution to separate enantiomers .
- Marfey’s reagent derivatization followed by LC-MS to detect D/L-amino acid contamination .
- X-ray crystallography for absolute configuration confirmation, particularly for critical residues .
Data Interpretation and Contradictions
Q5: How should researchers address conflicting results between computational docking predictions and experimental binding assays? Answer:
- Re-evaluate force fields : Adjust parameters in molecular dynamics (MD) simulations to account for solvent effects or protonation states of amidine groups .
- Control experiments : Test peptide analogs with modified functional groups to isolate interaction mechanisms.
- Experimental replication : Use orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm binding .
Stability and Formulation
Q6: What methodologies are recommended for assessing the stability of amidine-rich peptides under physiological conditions? Answer:
- Forced degradation studies : Expose the peptide to oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (pH 2–9) stress, monitoring degradation via UPLC-MS .
- Long-term stability : Store in lyophilized form with cryoprotectants (e.g., trehalose) and assess aggregation via dynamic light scattering (DLS) .
Computational Modeling
Q7: How can molecular dynamics (MD) simulations be optimized to predict the conformational behavior of large, flexible peptides? Answer:
- Enhanced sampling : Use replica-exchange MD (REMD) or metadynamics to explore free-energy landscapes.
- Solvent models : Explicit solvent (TIP3P) with ionizable residues (e.g., amidine groups) parameterized using QM/MM .
- Validation : Compare simulated CD spectra with experimental data to refine force fields .
Categorization:
- Basic : Q1, Q2, Q4 (core techniques for synthesis/characterization).
- Advanced : Q3, Q5, Q6, Q7 (mechanistic, computational, and stability challenges).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
